tert-Butyl (3S)-3-{[(2-bromobenzene-1-sulfonyl)amino]methyl}piperidine-1-carboxylate
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Overview
Description
tert-Butyl (3S)-3-{[(2-bromobenzene-1-sulfonyl)amino]methyl}piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl group, a bromobenzene sulfonyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3S)-3-{[(2-bromobenzene-1-sulfonyl)amino]methyl}piperidine-1-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a tert-butylation reaction, often using tert-butyl chloride and a base.
Attachment of the Bromobenzene Sulfonyl Group: This step involves a sulfonylation reaction where the bromobenzene sulfonyl chloride reacts with the piperidine derivative.
Formation of the Carboxylate Ester: The final step involves esterification to form the carboxylate ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can target the bromobenzene sulfonyl group.
Substitution: The bromine atom in the bromobenzene moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.
Major Products
Oxidation: Products may include oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the bromobenzene sulfonyl group.
Substitution: Substituted derivatives of the bromobenzene moiety.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Biochemical Studies: Used in studies to understand the interactions of sulfonyl-containing compounds with biological molecules.
Medicine
Drug Development:
Industry
Material Science: Used in the synthesis of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of tert-Butyl (3S)-3-{[(2-bromobenzene-1-sulfonyl)amino]methyl}piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting or modifying their activity. The piperidine ring and tert-butyl group contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate
- tert-Butyl 4-[(methylsulfonyl)oxy]methylpiperidine-1-carboxylate
Uniqueness
tert-Butyl (3S)-3-{[(2-bromobenzene-1-sulfonyl)amino]methyl}piperidine-1-carboxylate is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
1002360-26-0 |
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Molecular Formula |
C17H25BrN2O4S |
Molecular Weight |
433.4 g/mol |
IUPAC Name |
tert-butyl (3S)-3-[[(2-bromophenyl)sulfonylamino]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H25BrN2O4S/c1-17(2,3)24-16(21)20-10-6-7-13(12-20)11-19-25(22,23)15-9-5-4-8-14(15)18/h4-5,8-9,13,19H,6-7,10-12H2,1-3H3/t13-/m1/s1 |
InChI Key |
MZPNPXYVZGJUSH-CYBMUJFWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)CNS(=O)(=O)C2=CC=CC=C2Br |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CNS(=O)(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
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